5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrNO3 It is a derivative of indanone, featuring bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the bromination and nitration of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective bromination and nitration at the desired positions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals like bromine and nitric acid.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.
Reduction: The primary product of nitro group reduction is the corresponding amine.
Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application and the biological or chemical context. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, which may result in different reactivity and applications.
6-nitro-2,3-dihydro-1H-inden-1-one:
2,3-dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
5-bromo-6-nitro-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTOBVAOAKQKMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704392 | |
Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
723760-74-5 | |
Record name | 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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